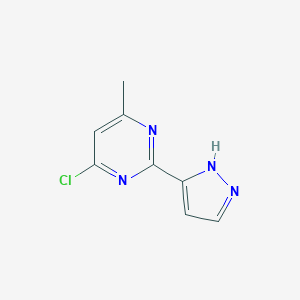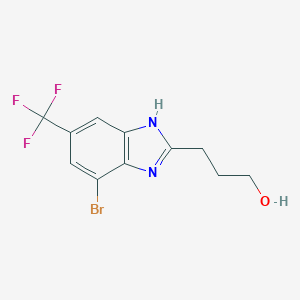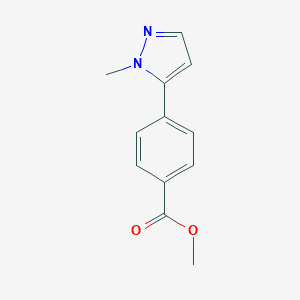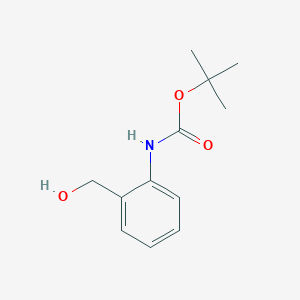
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of hydrazinecarbothioamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Moreover, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood, but it is believed to act by inducing apoptosis, inhibiting cell proliferation, and suppressing the production of inflammatory cytokines. This compound has been shown to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and p21. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which plays an important role in protecting cells from oxidative stress. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has several advantages as a research tool. It is easy to synthesize and has a high yield and purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Moreover, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide research. One area of research is to elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to study the pharmacokinetics and toxicity of this compound in vivo, which is important for the development of this compound as a therapeutic agent. Moreover, further studies are needed to investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the development of this compound analogs with improved activity and selectivity is an important area of research.
Méthodes De Synthèse
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide can be synthesized by the reaction of 3-bromo-4-methoxybenzaldehyde with 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
Propriétés
Numéro CAS |
186453-55-4 |
|---|---|
Formule moléculaire |
C16H16BrN3O2S |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-15-7-6-11(8-13(15)17)9-18-16(23)20-19-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,18,20,23)/b19-10+ |
Clé InChI |
WPBGCGFJARATNZ-ZRDIBKRKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)Br |
SMILES canonique |
COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
Synonymes |
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((2-hyd roxyphenyl)methylene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)




